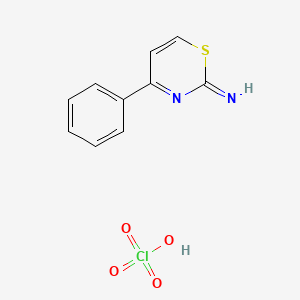
Perchloric acid;4-phenyl-1,3-thiazin-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perchloric acid;4-phenyl-1,3-thiazin-2-imine is a compound that combines the strong oxidizing properties of perchloric acid with the unique structural features of a thiazine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of perchloric acid;4-phenyl-1,3-thiazin-2-imine typically involves the reaction of 4-phenyl-1,3-thiazin-2-imine with perchloric acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, and may include additional steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
Perchloric acid;4-phenyl-1,3-thiazin-2-imine undergoes various chemical reactions, including:
Oxidation: Due to the presence of perchloric acid, the compound can act as a strong oxidizing agent.
Substitution: The thiazine ring can undergo substitution reactions, particularly at the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as halogens and alkylating agents are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazine ring .
Scientific Research Applications
Perchloric acid;4-phenyl-1,3-thiazin-2-imine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an oxidizing agent.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of perchloric acid;4-phenyl-1,3-thiazin-2-imine involves its ability to act as an oxidizing agent. The perchloric acid component facilitates the transfer of oxygen atoms to other molecules, leading to oxidation reactions. The thiazine ring may interact with specific molecular targets, influencing biological pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
4-phenyl-1,3-thiazine: Lacks the perchloric acid component, resulting in different chemical properties.
Perchloric acid: A strong oxidizing agent but lacks the structural complexity of the thiazine ring.
Uniqueness
Perchloric acid;4-phenyl-1,3-thiazin-2-imine is unique due to the combination of a strong oxidizing agent with a thiazine derivative.
Properties
CAS No. |
83239-41-2 |
|---|---|
Molecular Formula |
C10H9ClN2O4S |
Molecular Weight |
288.71 g/mol |
IUPAC Name |
perchloric acid;4-phenyl-1,3-thiazin-2-imine |
InChI |
InChI=1S/C10H8N2S.ClHO4/c11-10-12-9(6-7-13-10)8-4-2-1-3-5-8;2-1(3,4)5/h1-7,11H;(H,2,3,4,5) |
InChI Key |
KTOWKNUBOAEFDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=N)SC=C2.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















